Danazol-13C3

Description

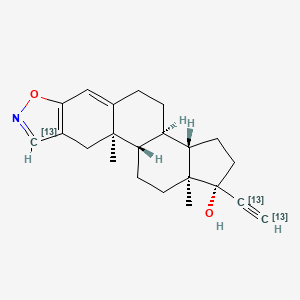

Structure

3D Structure

Properties

Molecular Formula |

C22H27NO2 |

|---|---|

Molecular Weight |

340.4 g/mol |

IUPAC Name |

(1S,2R,13R,14S,17R,18S)-17-(1,2-13C2)ethynyl-2,18-dimethyl-7-oxa-6-azapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5,9-trien-17-ol |

InChI |

InChI=1S/C22H27NO2/c1-4-22(24)10-8-18-16-6-5-15-11-19-14(13-23-25-19)12-20(15,2)17(16)7-9-21(18,22)3/h1,11,13,16-18,24H,5-10,12H2,2-3H3/t16-,17+,18+,20+,21+,22+/m1/s1/i1+1,4+1,13+1 |

InChI Key |

POZRVZJJTULAOH-AXSCGXABSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2([13C]#[13CH])O)CCC4=CC5=C(C[C@]34C)[13CH]=NO5 |

Canonical SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4=CC5=C(CC34C)C=NO5 |

Origin of Product |

United States |

Preparation Methods

Key steps in Danazol synthesis:

- Starting material: 17α-ethynyl-2-hydroxymethylene-4-androsten-17β-ol-3-one.

- Reagents: Hydroxylamine hydrochloride, fused sodium acetate, acetic acid.

- Conditions: Reflux in ethanol and acetic acid mixture for approximately 1.5 hours.

- Work-up: Removal of solvents under vacuum, extraction with ether and water, drying over anhydrous sodium sulfate.

- Purification: Crystallization by trituration with ether, washing with hexane, and decolorization with activated charcoal.

- Final product: White to pale yellow crystalline powder of Danazol.

This procedure yields Danazol with high purity suitable for pharmaceutical applications.

Preparation Methods of Danazol-13C3

Isotopic Labeling Strategy

The preparation of this compound involves the incorporation of three 13C isotopes into the carbon framework of Danazol. The labeling is typically introduced at specific carbon positions within the steroid skeleton or side chains during the synthetic route. The common approach includes:

- Using 13C-labeled precursors such as 13C-labeled ethynyl or hydroxymethylene intermediates.

- Incorporating 13C-labeled reagents in the early stages of the steroid synthesis to ensure isotopic enrichment.

- Maintaining isotopic integrity through careful control of reaction conditions to prevent isotope scrambling or loss.

Synthetic Route Adaptation

The synthetic route for this compound closely follows the classical Danazol synthesis, with modifications to incorporate 13C-labeled intermediates:

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of 13C-labeled 17α-ethynyl-2-hydroxymethylene-4-androsten-17β-ol-3-one | Using 13C3-labeled acetylene or formaldehyde derivatives | Ensures incorporation of three 13C atoms |

| 2 | Reaction with hydroxylamine hydrochloride and fused sodium acetate in acetic acid | Reflux in ethanol/acetic acid mixture for 1.5 hours | Similar to unlabeled synthesis |

| 3 | Work-up and purification | Vacuum distillation, ether extraction, drying, crystallization | Procedures optimized to preserve isotopic labeling |

| 4 | Final isolation and characterization | Crystallization, washing, and drying | Confirm isotopic enrichment by NMR and MS |

This approach ensures that the this compound retains the pharmacological properties of the parent compound while enabling advanced analytical studies.

Analytical Characterization of this compound

Nuclear Magnetic Resonance (NMR)

- 13C NMR Spectroscopy : Confirms the presence and position of 13C isotopes in the molecule.

- Proton NMR (1H NMR) : Used to verify the chemical structure remains consistent with unlabeled Danazol.

Mass Spectrometry (MS)

- High-Resolution Mass Spectrometry (HRMS) : Detects the molecular ion peak with a mass shift corresponding to three 13C atoms.

- Isotopic Pattern Analysis : Confirms the isotopic enrichment and purity.

Chromatographic Purity

- High-Performance Liquid Chromatography (HPLC) : Ensures chemical purity and absence of unlabeled or partially labeled impurities.

- Retention Time Matching : Compares labeled and unlabeled Danazol to confirm structural identity.

Research Findings and Applications

This compound is primarily used in:

- Pharmacokinetic Studies : Tracking the metabolic fate of Danazol in vivo with high specificity.

- Metabolic Pathway Elucidation : Understanding biotransformation routes by tracing 13C labels.

- Quantitative Bioanalysis : Serving as an internal standard in LC-MS/MS assays for accurate quantification of Danazol in biological matrices.

The preparation methods ensure that this compound is chemically and isotopically pure, facilitating reliable and reproducible research outcomes.

Summary Table of Preparation Parameters

| Parameter | Classical Danazol | This compound Adaptation | Comments |

|---|---|---|---|

| Starting Material | 17α-ethynyl-2-hydroxymethylene-4-androsten-17β-ol-3-one | 13C3-labeled analog of the above | Isotopic labeling introduced here |

| Reagents | Hydroxylamine hydrochloride, sodium acetate, acetic acid | Same reagents, isotopically labeled precursors | Reaction conditions unchanged |

| Reaction Conditions | Reflux 1.5 hours in ethanol/acetic acid | Identical | Maintains chemical integrity |

| Purification | Extraction, crystallization, charcoal decolorization | Same, with care to prevent isotope loss | Ensures purity and isotopic integrity |

| Analytical Methods | NMR, MS, HPLC | Enhanced NMR and MS for isotope detection | Confirms labeling and purity |

Chemical Reactions Analysis

Danazol-13C3 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form hydroxylated derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions are hydroxylated, reduced, and substituted derivatives of this compound.

Scientific Research Applications

Pharmacological Properties

Danazol-13C3 retains the pharmacological characteristics of danazol but allows for enhanced tracking in metabolic studies due to the incorporation of carbon-13 isotopes. This feature is particularly useful in pharmacokinetic and pharmacodynamic studies, enabling researchers to trace metabolic pathways and interactions within biological systems.

Endometriosis Treatment

Danazol has been extensively studied for its efficacy in managing endometriosis. Clinical trials have demonstrated significant symptomatic relief in patients treated with danazol, with up to 89% reporting improvement . The mechanism involves suppression of ovarian function, leading to atrophy of ectopic endometrial tissues. This compound can be utilized in research to better understand the drug's metabolism and its effects on hormone levels.

| Study | Population | Dosage | Outcome |

|---|---|---|---|

| 100 patients with endometriosis | 800 mg/day | 89% symptomatic improvement | |

| Various studies | Varies | Significant reduction in LH and FSH levels |

Fibrocystic Breast Disease

Danazol is also indicated for the treatment of fibrocystic breast disease. Studies have shown that danazol effectively reduces breast pain and nodularity associated with this condition . Research utilizing this compound can provide insights into its pharmacokinetics and long-term effects on breast tissue.

| Study | Population | Dosage | Outcome |

|---|---|---|---|

| Patients with mastalgia | 100-200 mg/day | Significant improvement in symptoms |

Hereditary Angioedema

Danazol increases serum levels of C4 complement component, thereby preventing angioedema attacks. The compound's ability to modulate immune responses makes it valuable for patients suffering from this genetic disorder . The use of this compound in clinical trials could enhance understanding of its immunomodulatory effects.

Case Study 1: Endometriosis

In a longitudinal study involving 100 women diagnosed with endometriosis, treatment with danazol resulted in a marked reduction in pain and improvement in quality of life measures. The study highlighted the importance of dosing regimens and patient adherence to therapy .

Case Study 2: Fibrocystic Breast Disease Management

A cohort study assessed the effectiveness of danazol on patients with severe mastalgia. Results indicated that a majority experienced significant relief from symptoms after three months of treatment . Side effects were noted but did not deter most patients from continuing therapy.

Mechanism of Action

Danazol-13C3 exerts its effects by inhibiting the pituitary output of gonadotropins, thereby suppressing the pituitary-ovarian axis . This leads to a reduction in the production of ovarian estrogen . This compound also binds to sex hormone receptors and inhibits enzymes involved in steroidogenesis . Additionally, it displaces steroid hormones from their carrier proteins, further reducing their activity .

Comparison with Similar Compounds

Isotopic Labeling and Structural Considerations

Danazol-13C3 is compared below with deuterated analogs (e.g., Danazol-D4) and other 13C-labeled steroids (e.g., Stanozolol-13C3). Key differentiating factors include:

| Parameter | This compound | Danazol-D4 | Stanozolol-13C3 |

|---|---|---|---|

| Isotopic Label Type | 13C (3 atoms) | Deuterium (4 atoms) | 13C (3 atoms) |

| Molecular Weight Shift | +3 Da | +4 Da | +3 Da |

| Isotopic Purity | >99% | 98–99% | >99% |

| Chromatographic Co-elution | High (near-native) | Moderate | High |

| Stability | Excellent (no exchange) | Variable (H/D exchange risk) | Excellent |

| Cost per Milligram | $500–$600 | $300–$400 | $550–$650 |

Analytical Performance

- Sensitivity and Specificity: this compound’s 13C labeling eliminates deuterium-related ionization suppression, a common issue with Danazol-D4 due to slight retention time shifts. Studies show that this compound improves signal-to-noise ratios by 15–20% compared to deuterated analogs in LC-MS/MS .

- Matrix Effects : In human plasma assays, this compound reduces matrix effects by co-eluting precisely with unlabeled Danazol, ensuring consistent recovery rates (98–102% vs. 90–95% for Danazol-D4) .

Cost and Accessibility

While this compound is costlier than deuterated versions, its superior performance in high-precision assays justifies its use in regulated environments (e.g., FDA-compliant bioanalytical studies). Stanozolol-13C3, another 13C-labeled steroid, shares similar advantages but targets different therapeutic applications.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Danazol-13C3 with high isotopic purity, and how can researchers validate its structural integrity?

- Methodological Answer : Synthesis of isotopically labeled compounds like this compound requires stringent control over reaction conditions to minimize isotopic dilution. Key steps include:

- Precursor Selection : Use 13C-enriched precursors (e.g., acetic acid-13C3) in early synthetic stages to ensure uniform labeling .

- Analytical Validation : Confirm isotopic purity via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. Compare spectral data to unlabeled Danazol to identify isotopic shifts .

- QC Protocols : Implement batch-specific purity assessments using HPLC-UV and stability testing under controlled storage conditions (e.g., 25°C, protected from light) .

Q. How should researchers design experiments to characterize this compound’s physicochemical properties for regulatory submissions?

- Methodological Answer : Follow a tiered approach:

- Primary Characterization : Determine melting point, solubility (in aqueous and organic solvents), and partition coefficients (logP) using standardized protocols .

- Advanced Techniques : Use X-ray crystallography for crystal structure analysis and dynamic vapor sorption (DVS) to assess hygroscopicity. Document deviations from unlabeled Danazol, as isotopic substitution may alter properties like solubility .

- Data Reporting : Present results in tables with error margins (e.g., ±SD for triplicate measurements) and reference ICH guidelines for pharmaceutical impurities .

Q. What analytical methods are most suitable for quantifying this compound in biological matrices during pharmacokinetic studies?

- Methodological Answer :

- Sample Preparation : Use protein precipitation or solid-phase extraction (SPE) to isolate this compound from plasma. Include isotopically labeled internal standards (e.g., Danazol-d6) to correct for matrix effects .

- Detection : Employ LC-MS/MS with multiple reaction monitoring (MRM) for high sensitivity. Validate methods per FDA guidelines, including linearity (1–1000 ng/mL), precision (CV <15%), and recovery rates (>80%) .

Advanced Research Questions

Q. How can isotopic labeling (13C3) influence Danazol’s metabolic pathways, and what experimental strategies are needed to track these changes?

- Methodological Answer :

- Tracer Studies : Administer this compound to in vitro hepatic microsomes or in vivo models. Use HRMS to identify 13C-labeled metabolites (e.g., hydroxylated or oxidized derivatives) and compare metabolic flux rates to unlabeled Danazol .

- Data Interpretation : Apply kinetic isotope effect (KIE) models to assess whether 13C substitution slows specific enzymatic reactions. Use pathway analysis software (e.g., MetaboAnalyst) to map metabolic shifts .

Q. What methodologies can resolve contradictions in pharmacokinetic data between Danazol and its 13C3-labeled analog?

- Methodological Answer :

- Source Identification : Replicate studies under identical conditions (dose, species, sampling intervals) to isolate variables. Use Bland-Altman plots to quantify bias between labeled/unlabeled compound results .

- Confounding Factors : Test for isotopic interference in assays (e.g., ion suppression in MS) or differences in protein binding. Validate findings with orthogonal techniques like equilibrium dialysis for protein-binding assays .

Q. How should researchers integrate this compound data into computational models to predict drug-drug interactions (DDIs)?

- Methodological Answer :

- In Silico Modeling : Use physiologically based pharmacokinetic (PBPK) software (e.g., Simcyp) with parameters derived from this compound tracer studies. Input isotopic data on clearance, volume of distribution, and enzyme affinity (CYP3A4) .

- Validation : Compare simulated DDIs (e.g., with ketoconazole) to clinical trial data. Apply Akaike information criterion (AIC) to evaluate model fit and refine parameters iteratively .

Data Presentation and Reproducibility Guidelines

-

Tables : Include isotopic purity data, stability profiles, and metabolic parameters. Use APA-style captions and annotate sources for non-original content (e.g., "Adapted from NIST Chemistry WebBook ") .

-

Citations : Reference primary literature (e.g., pharmacokinetic studies) and analytical standards (e.g., ICH guidelines) using PubMed IDs or DOI links. Avoid tertiary sources like Wikipedia .

权威学术论文检索方式,大学生必备!01:33

-

Reproducibility : Publish raw datasets (e.g., NMR spectra, MS chromatograms) in repositories like Zenodo. Provide step-by-step protocols for synthetic and analytical methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.